N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide
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Overview
Description
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling and subsequent attachment to the cyclohexane carboxamide group. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activation, thereby inhibiting a signaling pathway .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring, a pyrimidine ring, and a cyclohexane carboxamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-12-16(13-19-17(23)15-8-4-2-5-9-15)21-18(20-14)22-10-6-3-7-11-22/h12,15H,2-11,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHKMBXGYVGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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